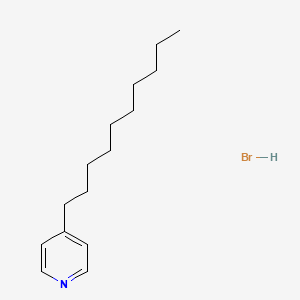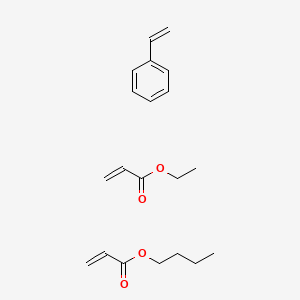
Butyl prop-2-enoate;ethyl prop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate: , ethyl prop-2-enoate , and styrene are organic compounds widely used in various industrial applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. Ethyl prop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a characteristic acrid odor, used in the production of resins, plastics, and rubber. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.
Preparation Methods
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process involves the use of ion exchange resin or sulfuric acid as a catalyst, followed by derecombination, extraction, and rectification to yield the final product .
Styrene: is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, at high temperatures to produce styrene and hydrogen gas.
Chemical Reactions Analysis
Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and various copolymers. It can also participate in addition reactions due to the presence of the vinyl group .
Ethyl prop-2-enoate: also undergoes polymerization to form poly(ethyl acrylate) and can react with higher alcohols through transesterification to produce specialty acrylates . It can participate in electrophilic addition reactions, such as the addition of bromine across the double bond .
Styrene: undergoes polymerization to form polystyrene and can participate in various addition reactions, including the formation of copolymers with other monomers like acrylonitrile and butadiene.
Scientific Research Applications
Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .
Ethyl prop-2-enoate: is utilized in the production of polymers for resins, plastics, and rubber. It is also a reactant in the synthesis of various pharmaceutical intermediates .
Styrene: is extensively used in the production of polystyrene, which is used in packaging, insulation, and disposable containers. It is also used in the production of copolymers like styrene-butadiene rubber, which is used in tires and other rubber products.
Mechanism of Action
Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group reacts to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and resistance to environmental factors .
Styrene: polymerizes to form polystyrene, which has a wide range of applications due to its rigidity and insulating properties. The polymerization process involves the formation of free radicals that initiate the reaction, leading to the formation of long polymer chains.
Comparison with Similar Compounds
Butyl prop-2-enoate: is similar to other acrylates like methyl acrylate and ethyl acrylate, but it offers better flexibility and lower volatility .
Ethyl prop-2-enoate: is comparable to other alkyl acrylates, such as butyl acrylate and methyl acrylate, but it is preferred for its balance of reactivity and ease of handling .
Styrene: is similar to other vinyl compounds like vinyl acetate and vinyl chloride, but it is unique in its ability to form polystyrene, which has distinct properties such as rigidity and thermal insulation .
Similar Compounds
- Methyl acrylate
- Butyl acrylate
- Vinyl acetate
- Vinyl chloride
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Properties
CAS No. |
51243-47-1 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |
InChI Key |
CKDRPPBTNRFVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC1=CC=CC=C1 |
Related CAS |
51243-47-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
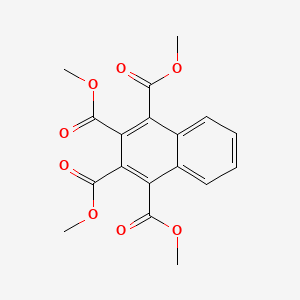
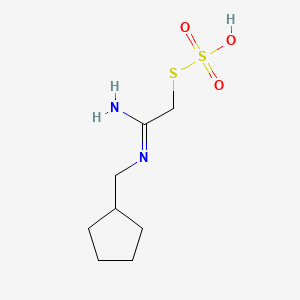
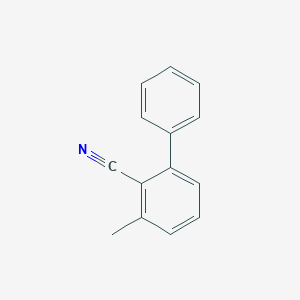
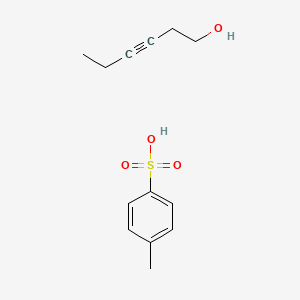
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
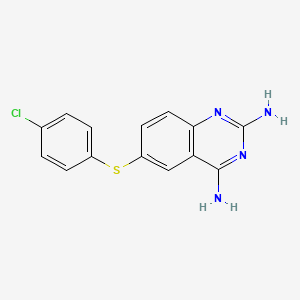
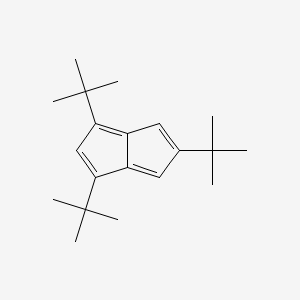

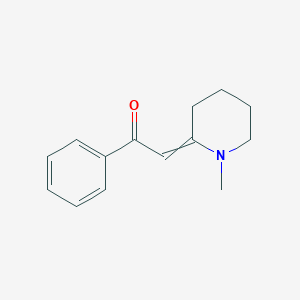
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
